molecular formula C13H15ClN4O3S2 B2866833 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1903604-70-5

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2866833
CAS No.: 1903604-70-5
M. Wt: 374.86
InChI Key: OUNSZJSGABONEI-UHFFFAOYSA-N
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Description

(4-((1H-Imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetically designed organic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates a 1,4-diazepane ring linked via a sulfonyl group to a 1H-imidazole moiety and via a methanone group to a 5-chlorothiophene ring. The 1,4-diazepane scaffold is a common feature in numerous biologically active compounds and FDA-approved drugs, often valued for its ability to optimize the physicochemical and pharmacokinetic properties of a molecule . The presence of the imidazole ring, a heterocycle frequently found in nature and pharmaceuticals, and the chlorothiophene group, which can enhance binding interactions, suggests this compound may serve as a versatile intermediate or lead structure in scientific research . Potential research applications for this compound are rooted in its multifaceted structure. It may be investigated as a key synthon in the development of novel enzyme inhibitors or receptor modulators, given that similar sulfonyl and carbonyl linkages are often used to connect pharmacophoric units in drug design . Researchers might explore its mechanism of action in biochemical assays, where the structural components could facilitate interaction with various enzymatic targets. The compound is intended for non-human research applications only. It is not designed, intended, or approved for diagnostic, therapeutic, or any form of human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S2/c14-11-3-2-10(22-11)13(19)17-4-1-5-18(7-6-17)23(20,21)12-8-15-9-16-12/h2-3,8-9H,1,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNSZJSGABONEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic molecule that integrates various functional groups, including an imidazole moiety, a diazepane ring, and a thiophene derivative. This unique structural composition suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C15H16N6O3SC_{15}H_{16}N_{6}O_{3}S, with a molecular weight of approximately 392.45 g/mol. The presence of both sulfonyl and methanone functionalities enhances its reactivity and interaction with biological targets. These characteristics contribute to its potential pharmacological effects.

Biological Activities

Research indicates that compounds containing imidazole and diazepane structures often exhibit various biological properties, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi. For instance, derivatives of imidazole have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in diffusion assays .
  • Antitumor Effects : Imidazole derivatives are known for their anticancer properties. Studies have reported that modifications to the imidazole structure can enhance cytotoxicity against cancer cell lines .
  • Anti-inflammatory Properties : Compounds with similar structural motifs have been explored for their anti-inflammatory effects, potentially offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .

The biological activity of the compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Many imidazole derivatives act as inhibitors for various enzymes, including cyclooxygenases (COXs) and lipoxygenases (LOXs), which play critical roles in inflammation and cancer progression .
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to pain and inflammation.
  • DNA Interaction : Some studies suggest that imidazole-containing compounds can intercalate with DNA, potentially affecting replication and transcription processes in cancer cells .

Case Studies

Recent studies have highlighted the biological activities of similar compounds:

  • Antimicrobial Evaluation : A study evaluated various imidazole derivatives against multiple bacterial strains, revealing that certain modifications significantly enhanced antibacterial efficacy compared to standard antibiotics like ciprofloxacin .
  • Antitumor Screening : In vitro assays demonstrated that imidazole-based compounds exhibited potent cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Anti-inflammatory Research : A series of experiments showed that specific diazepane derivatives reduced inflammatory markers in animal models, suggesting potential applications in treating chronic inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activities of imidazole and diazepane derivatives:

Activity TypeCompound ExampleEffectiveness (IC50/MIC)Reference
Antimicrobial2-(4-substituted phenyl)-1H-imidazole12 µg/mL (E. coli)
AntitumorImidazole derivative20 µM (breast cancer)
Anti-inflammatoryDiazepane derivativeReduced TNF-alpha

Scientific Research Applications

Structural Overview

The compound features several notable structural components:

  • Imidazole moiety : Known for its role in biological systems and potential pharmacological activities.
  • Diazepane ring : Contributes to the compound's stability and reactivity.
  • Sulfonyl group : Enhances solubility and interaction with biological targets.
  • Chlorothiophene unit : Imparts unique electronic properties that may affect biological activity.

Antimicrobial Properties

Research indicates that compounds with imidazole and diazepane structures often exhibit antimicrobial activities. For instance, similar derivatives have shown efficacy against various bacterial strains. The presence of the sulfonyl group may enhance these effects by improving the compound's interaction with microbial cell membranes.

CompoundActivityReference
(4-(1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanoneAntimicrobial
5-substituted derivatives of diazepaneVaried ED50 values against Trypanosoma brucei

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer properties. Compounds featuring imidazole rings have been studied for their ability to inhibit cancer cell proliferation. The sulfonamide functionality may also play a role in modulating enzyme activity associated with cancer progression.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various diazepane derivatives, including those similar to (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone. The results indicated that modifications in the diazepane structure significantly influenced antibacterial potency against strains such as Xanthomonas axonopodis and Ralstonia solanacearum.

Case Study 2: Anticancer Activity

In a separate investigation, a series of imidazole-containing compounds were tested for their cytotoxic effects on human cancer cell lines. The findings suggested that certain structural modifications could enhance selectivity for cancer cells while minimizing toxicity to normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key functional groups are compared to those in the evidence:

Compound Core Structure Key Functional Groups Reported Use/Activity Reference
(4-((1H-Imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone (Target) Imidazole-sulfonyl, diazepane, chlorothiophene Sulfonylimidazole, 1,4-diazepane, 5-chlorothiophene-carbonyl Inferred: Potential enzyme inhibition or antimicrobial activity (speculative) N/A
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () Nitroimidazole Nitro group, chloromethylphenyl Antimicrobial precursors (e.g., metronidazole analogs)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Triazole-sulfonyl Sulfonylphenyl, triazole-thioether, fluorophenyl Enzyme inhibition (e.g., kinase or protease targets)
Metconazole () Triazole-chlorophenyl Chlorophenyl, triazole, cyclopentanol Agricultural fungicide

Key Observations:

  • The imidazole-sulfonyl group in the target compound shares synthetic parallels with sulfonated triazoles (), where sulfonation enhances target affinity .
  • Unlike metconazole (), which uses a triazole core for antifungal activity, the target compound’s diazepane ring may offer distinct conformational dynamics for binding flexible enzyme pockets .

Pharmacological Inference

  • Enzyme inhibition : Sulfonyl-containing triazoles () often target enzymes like cytochrome P450 or proteases .
  • Fungicidal activity : Chlorinated aromatic groups (as in ) are common in agrochemicals .

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